Shizukanolide C

Description

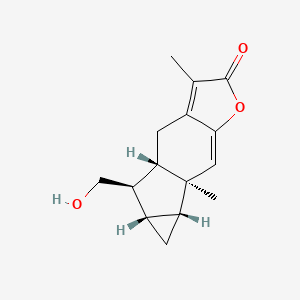

Structure

3D Structure

Properties

IUPAC Name |

(1S,9S,10R,12S,13R)-13-(hydroxymethyl)-4,9-dimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-7-8-3-12-10(6-16)9-4-11(9)15(12,2)5-13(8)18-14(7)17/h5,9-12,16H,3-4,6H2,1-2H3/t9-,10-,11-,12+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZHCTKZHBRTLRU-CYRTVHNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC3C(C4CC4C3(C=C2OC1=O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@H]3[C@@H]([C@H]4C[C@H]4[C@@]3(C=C2OC1=O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Shizukanolide C: A Detailed Structural and Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shizukanolide C is a naturally occurring sesquiterpenoid lactone belonging to the lindenane class. These compounds are predominantly isolated from plants of the Chloranthaceae family, notably Chloranthus serratus. The intricate polycyclic structure of shizukanolides has attracted considerable interest from the scientific community, leading to investigations into their chemical synthesis and biological activities. This document provides a comprehensive technical guide to the chemical structure, properties, and experimental protocols related to this compound.

Chemical Structure and Properties

This compound possesses a complex tetracyclic framework characteristic of lindenane-type sesquiterpenoids. Its chemical formula is C15H18O3. The structure features a fused ring system and a reactive α,β-unsaturated γ-lactone moiety, which is a common feature in many biologically active natural products.

A key publication by Kawabata and Mizutani in 1989 described the structural elucidation of related compounds, Shizukanolide E and Shizukanolide F, which were identified as hydroxy derivatives of this compound.[1][2][3] This foundational work was crucial in confirming the core structure of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C15H18O3 | [4] |

| Molecular Weight | 246.3 g/mol | [4] |

| CAS Number | 78749-47-0 | [4] |

| Class | Sesquiterpenoid (Lindenane-type) | [1][2] |

| Source Organism | Chloranthus serratus | [1][2][3] |

Spectroscopic Data

The structural confirmation of this compound relies on detailed spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. While a complete, publicly available dataset for this compound is not readily found in the searched literature, the data for its derivatives, Shizukanolides E and F, provide strong evidence for its core structure. For researchers aiming to identify or synthesize this compound, obtaining ¹H and ¹³C NMR spectra and comparing them to related known compounds is essential.

Experimental Protocols

Isolation of this compound from Chloranthus serratus

The following is a generalized protocol based on the methods described for the isolation of related shizukanolides.[1][2]

Workflow for Isolation of this compound

References

Shizukanolide C: A Technical Guide to its Discovery and Isolation from Chloranthus Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Shizukanolide C, a sesquiterpenoid lactone found in plants of the Chloranthus genus. This document details the experimental protocols for its extraction and purification and presents the available physicochemical data. Furthermore, it explores the potential biological activity of this compound, proposing a mechanism of action based on the known effects of related compounds from Chloranthus species on inflammatory signaling pathways.

Discovery and Botanical Source

This compound is a member of the lindenane-type sesquiterpenoid class of natural products, which are characteristic secondary metabolites of the Chloranthus genus (Chloranthaceae family). While the initial discovery of this class of compounds dates back to the early 1980s, the specific isolation of this compound and its derivatives has been primarily associated with Chloranthus japonicus Sieb. (known as "Hitorishizuka" in Japan) and Chloranthus serratus (Thunb.) Roem. et Schult. (known as "Futarishizuka" in Japan). These plants have been a source of various bioactive sesquiterpenoids, including other shizukanolides and chloranthalactones. The CAS number for this compound is 78749-47-0.[1][2][3][4]

Experimental Protocols: Isolation and Purification

The following protocol is a comprehensive methodology for the isolation and purification of this compound from Chloranthus species, based on established procedures for related sesquiterpenoids.

Plant Material Collection and Preparation

Fresh roots of Chloranthus species are collected and air-dried. The dried plant material is then ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

The powdered plant material is extracted exhaustively with diethyl ether at room temperature. The solvent is subsequently evaporated under reduced pressure to yield a crude ether extract.

Chromatographic Fractionation

The crude extract is subjected to a multi-step chromatographic process to isolate this compound.

Step 1: Florisil Column Chromatography

The crude ether extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto Florisil. The adsorbed material is then loaded onto a Florisil column and eluted with a solvent gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

Step 2: Silica Gel Column Chromatography

Fractions enriched with this compound, as identified by TLC, are pooled, concentrated, and further purified by silica gel column chromatography. A solvent system such as n-hexane-ethyl acetate or chloroform-methanol in a gradient elution is commonly employed.

Step 3: Preparative Thin Layer Chromatography (pTLC)

For final purification, fractions containing this compound are subjected to preparative TLC on silica gel plates. The plates are developed with an appropriate solvent system (e.g., n-hexane-ethyl acetate). The band corresponding to this compound is visualized under UV light (if applicable) or by staining, scraped from the plate, and the compound is eluted from the silica gel with a polar solvent like ethyl acetate or methanol.

Characterization

The structure of the isolated this compound is confirmed by spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the detailed chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Optical Rotation: To determine the stereochemistry.

Quantitative Data

The following table summarizes the physicochemical properties of this compound and its related compounds isolated from Chloranthus species.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Rotation ([α]D) | Source Species |

| This compound | C₁₅H₁₈O₃ | 246.30 | Not explicitly reported | Not explicitly reported | C. japonicus, C. serratus |

| Shizukanolide D | C₁₅H₁₈O₄ | 262.29 | 156-156.5 | -222° (c 0.1, CHCl₃) | C. japonicus |

| Shizukanolide E | C₁₅H₁₈O₄ | 262.29 | 127.5-128.5 | -88° (c 0.2, CHCl₃) | C. serratus |

| Shizukanolide F | C₁₅H₁₈O₄ | 262.29 | Oil | -121° (c 0.2, CHCl₃) | C. serratus |

Note: Data for Shizukanolides D, E, and F are included for comparative purposes and are sourced from the work of Kawabata and Mizutani (1989).

Visualization of Experimental Workflow and a Proposed Signaling Pathway

Experimental Workflow

The following diagram illustrates the key stages in the isolation and purification of this compound.

Proposed Anti-Inflammatory Signaling Pathway

While direct studies on the signaling pathways affected by this compound are limited, numerous sesquiterpenoids isolated from Chloranthus species have demonstrated anti-inflammatory properties through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6] The following diagram proposes a hypothetical mechanism for the anti-inflammatory action of this compound based on this evidence.

This proposed pathway suggests that this compound may exert its anti-inflammatory effects by inhibiting the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This action would sequester the NF-κB dimer in the cytoplasm, inhibiting its translocation to the nucleus and ultimately downregulating the expression of pro-inflammatory genes. Further research is required to validate this specific mechanism for this compound.

Conclusion

This compound represents a promising natural product from the Chloranthus genus with potential therapeutic applications. The detailed experimental protocols provided in this guide offer a foundation for its efficient isolation and further investigation. The proposed mechanism of action via the NF-κB signaling pathway highlights a key area for future research to unlock the full therapeutic potential of this intriguing sesquiterpenoid. This guide serves as a valuable resource for researchers and drug development professionals interested in the exploration of novel natural compounds for the treatment of inflammatory diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Flumazenil | CAS:78755-81-4 | Benzodiazepine antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vitamin C inhibits NF-kappa B activation by TNF via the activation of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suppression of the NF-kappaB signalling pathway by ergolide, sesquiterpene lactone, in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Shizukanolide C: A Technical Guide to a Lindenane-Type Sesquiterpenoid Lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shizukanolide C, a member of the lindenane-type sesquiterpenoid lactone family, represents a class of natural products with significant therapeutic potential. Isolated from plants of the Chloranthaceae family, particularly Chloranthus japonicus, these compounds have garnered attention for their diverse biological activities, including anti-inflammatory and antitumor effects. This technical guide provides a comprehensive overview of this compound, including its chemical structure, spectroscopic data, isolation protocols, and known biological activities. Furthermore, it delves into the potential mechanisms of action, focusing on key signaling pathways believed to be modulated by this class of compounds.

Introduction

Lindenane sesquiterpenoids are a unique class of natural products characterized by a distinctive tricyclic carbon skeleton.[1][2] this compound belongs to this family and is distinguished by its lactone functionality. These compounds are primarily found in the plant genus Chloranthus, which has a history of use in traditional medicine.[3] The complex architecture and promising biological activities of lindenane sesquiterpenoids have made them attractive targets for phytochemical investigation and synthetic chemistry.[4] This guide aims to consolidate the current knowledge on this compound for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties and Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques. Below is a summary of the available quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₈O₂ | [5] |

| Molecular Weight | 230.3 g/mol | [5] |

| CAS Number | 70578-36-8 | [5] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H-NMR | Data not available in a tabular format in the searched literature. Descriptive data from related shizukanolides suggest characteristic signals for a cyclopropane ring and an α-methyl-γ-butenolide moiety.[2] | [2] |

| ¹³C-NMR | Data not available in the searched literature. | |

| Mass Spectrometry (MS) | M⁺ m/z 230.1308 (High-Resolution MS) | [2] |

| Infrared (IR) Spectroscopy (cm⁻¹) | νmax 1760, 1739 (γ-lactone) | [2] |

Experimental Protocols

Isolation of this compound from Chloranthus japonicus

The following protocol is a generalized procedure based on the described isolation of shizukanolide from Chloranthus japonicus.[2]

Caption: Experimental Workflow for the Isolation of this compound.

Methodology:

-

Plant Material Collection and Preparation: The aerial parts and roots of Chloranthus japonicus are collected.

-

Extraction: The plant material is extracted with ether at room temperature.

-

Preliminary Purification: The resulting ethereal extracts are washed with an alkaline solution to remove acidic components.

-

Chromatographic Fractionation: The neutral extract is subjected to column chromatography on Florisil.

-

Elution and Isolation: The column is eluted with a gradient of pentane and ether. This compound is typically obtained from the fractions eluted with a 1:1 mixture of ether and pentane from the extract of the aerial parts.[2]

-

Crystallization: The isolated compound can be further purified by crystallization to yield colorless needles.[2]

Biological Activity and Mechanism of Action

The proposed mechanism of action for many sesquiterpenoid lactones involves the modulation of key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[7]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[4][7]

Sesquiterpenoid lactones are thought to inhibit this pathway, potentially through the alkylation of key signaling proteins due to the presence of reactive Michael acceptors in their structures.[7]

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ascofuranone inhibits lipopolysaccharide–induced inflammatory response via NF-kappaB and AP-1, p-ERK, TNF-α, IL-6 and IL-1β in RAW 264.7 macrophages | PLOS One [journals.plos.org]

- 5. Shizukanolide | TargetMol [targetmol.com]

- 6. Anti-inflammatory Lindenane Sesquiterpene Dimers from the Roots of Chloranthus fortunei - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-κB-mediated anti-inflammatory activity of the sesquiterpene lactone 7-hydroxyfrullanolide - PubMed [pubmed.ncbi.nlm.nih.gov]

Shizukanolide C: A Technical Guide to its Natural Sources, Abundance, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shizukanolide C is a naturally occurring sesquiterpenoid lactone characterized by a unique lindenane skeletal framework. As a member of this structurally complex class of secondary metabolites, this compound has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, available data on its abundance, detailed experimental protocols for its isolation and analysis, and a putative biosynthetic pathway.

Natural Sources and Abundance

This compound has been primarily isolated from plants belonging to the Chloranthaceae family. The principal species known to produce this compound are:

-

Chloranthus japonicus : This herbaceous plant is a significant source of various lindenane-type sesquiterpenoids, including this compound.

-

Chloranthus serratus : Research has also identified the presence of this compound and its derivatives in this species.[1]

-

Sarcandra glabra : While more prominent for its lindenane sesquiterpenoid dimers, this plant, also in the Chloranthaceae family, is a potential source of related monomeric structures.[2][3]

While lindenane-type sesquiterpenoids are considered abundant bioactive compounds within the Chloranthus genus, specific quantitative data for this compound remains limited in publicly available literature. The concentration of secondary metabolites in plants can vary significantly based on factors such as geographical location, season of collection, and the specific plant part utilized.

Table 1: Natural Sources of this compound and Related Compounds

| Compound | Natural Source(s) | Family | Notes |

| This compound | Chloranthus japonicus, Chloranthus serratus | Chloranthaceae | A monomeric lindenane sesquiterpenoid lactone. |

| Shizukanolide A | Sarcandra glabra | Chloranthaceae | A related lindenane sesquiterpenoid.[3] |

| Shizukanolide D, E, F | Chloranthus japonicus, Chloranthus serratus | Chloranthaceae | Derivatives of this compound. |

| Shizukanolide H | Chloranthus spicatus | Chloranthaceae | A related lindenane sesquiterpenoid. |

| Lindenane Dimers | Chloranthus fortunei, Chloranthus holostegius | Chloranthaceae | Dimeric forms of lindenane sesquiterpenoids are abundant in this genus.[4][5] |

Experimental Protocols

The following sections outline generalized methodologies for the extraction, isolation, and quantification of this compound from plant material, based on established protocols for related lindenane sesquiterpenoids.

Extraction of Crude Plant Material

This protocol describes a standard procedure for obtaining a crude extract enriched with sesquiterpenoids.

Methodology:

-

Plant Material Preparation: Air-dry the whole plants, leaves, or roots of the source species (e.g., Chloranthus japonicus). Grind the dried material into a coarse powder.

-

Solvent Extraction:

-

Macerate the powdered plant material in 95% ethanol at room temperature. Perform this extraction three times to ensure maximum yield.

-

Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in water.

-

Perform sequential partitioning with solvents of increasing polarity, typically starting with petroleum ether, followed by ethyl acetate, and finally n-butanol.

-

The ethyl acetate fraction is often enriched with sesquiterpenoids. Concentrate this fraction for further purification.

-

Isolation and Purification of this compound

This protocol details the chromatographic techniques used to isolate the target compound from the enriched extract.

Methodology:

-

Silica Gel Column Chromatography:

-

Subject the concentrated ethyl acetate fraction to column chromatography on a silica gel stationary phase.

-

Elute the column with a gradient solvent system, such as a mixture of dichloromethane and methanol, gradually increasing the polarity (e.g., from 100:1 to 0:1 v/v).

-

Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Pool fractions containing compounds with similar TLC profiles to this compound.

-

Further purify these pooled fractions using preparative HPLC. A C18 column is typically employed with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.

-

Monitor the elution profile with a UV detector.

-

Collect the peak corresponding to this compound and verify its purity and structure using spectroscopic methods (NMR, MS).

-

Quantitative Analysis by HPLC

This protocol provides a framework for quantifying the amount of this compound in a plant extract.

Methodology:

-

Standard Preparation: Prepare a stock solution of purified this compound of known concentration in a suitable solvent (e.g., methanol). Create a series of calibration standards by serial dilution.

-

Sample Preparation: Prepare a standardized extract of the plant material with a known weight-to-volume ratio. Filter the extract through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength determined from the UV spectrum of this compound.

-

Injection Volume: 10-20 µL.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

-

Inject the plant extract sample and determine the peak area corresponding to this compound.

-

Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Biosynthesis of this compound

The biosynthesis of sesquiterpenoids begins with the cyclization of farnesyl pyrophosphate (FPP), a C15 isoprenoid precursor. While the specific enzymatic pathway for the formation of the lindenane skeleton has not been fully elucidated, a plausible biosynthetic route can be proposed based on known terpene chemistry and biomimetic synthesis studies.

The formation of the characteristic tricyclic lindenane core likely involves a specialized terpene synthase, or cyclase, that catalyzes the complex cyclization of FPP. Subsequent enzymatic modifications, such as oxidations and rearrangements, would then lead to the formation of the this compound structure. Biomimetic total synthesis approaches have suggested the involvement of a triene intermediate in the formation of the lindenane skeleton.

Below is a conceptual diagram illustrating the general pathway for sesquiterpenoid biosynthesis leading to the lindenane core.

Caption: Proposed biosynthetic pathway of the lindenane core from Acetyl-CoA.

Conclusion

This compound represents an intriguing natural product with a defined botanical origin within the Chloranthaceae family. While qualitative information on its sources is established, further research is required to quantify its abundance across different species and environmental conditions. The provided experimental protocols offer a robust framework for the extraction, isolation, and quantification of this compound, enabling further investigation into its chemical and biological properties. Elucidation of the specific enzymatic steps in the biosynthesis of the lindenane skeleton remains a key area for future research, which will be crucial for potential biotechnological production of this compound and related compounds.

References

- 1. Asymmetric Total Synthesis of Natural Lindenane Sesquiterpenoid Oligomers via a Triene as a Potential Biosynthetic Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monoterpene and sesquiterpene synthases and the origin of terpene skeletal diversity in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Progress in the Total Synthesis of Lindenane Sesquiterpene Oligomers-College of Chemistry [chem.scu.edu.cn]

A Technical Guide to the Proposed Biosynthetic Pathway of Shizukanolide C

Executive Summary

Shizukanolide C, a member of the lindenane-type sesquiterpenoid dimers, represents a class of complex natural products isolated from plants of the Chloranthus genus, notably Chloranthus japonicus. These compounds exhibit significant biological activities, drawing interest from the pharmaceutical and drug development sectors. The intricate polycyclic structure of this compound suggests a complex and fascinating biosynthetic origin. While the complete enzymatic pathway has not been fully elucidated in planta, a scientifically robust proposed pathway can be constructed based on established principles of terpenoid biosynthesis.

This technical guide outlines the hypothesized biosynthetic route to this compound, beginning from primary metabolism. It details the key enzymatic steps, including the formation of the lindenane skeleton by a terpene synthase and subsequent oxidative modifications by cytochrome P450 monooxygenases, culminating in a proposed biomimetic dimerization. This document provides standardized experimental protocols for the identification and characterization of the requisite enzymes and presents illustrative quantitative data to offer context for potential research endeavors.

The General Terpenoid Pathway: Precursor Supply

The biosynthesis of all sesquiterpenoids, including the lindenane monomers, originates from the Mevalonic Acid (MVA) pathway, which is active in the plant cell cytosol. This pathway converts Acetyl-CoA into the universal C5 isoprenoid precursors, Isopentenyl Diphosphate (IPP) and its isomer, Dimethylallyl Diphosphate (DMAPP).[1] Head-to-tail condensation of two IPP units with one DMAPP unit, catalyzed by Farnesyl Diphosphate Synthase (FPPS), yields the central C15 precursor for all sesquiterpenoids: (2E,6E)-Farnesyl Diphosphate (FPP).[2]

Proposed Biosynthetic Pathway to this compound

The formation of this compound can be conceptualized in three major stages:

-

Cyclization: Formation of the core lindenane skeleton from FPP.

-

Oxidative Tailoring: Hydroxylation and other modifications of the skeleton to produce functionalized monomers.

-

Dimerization: Combination of two monomers to form the final dimeric structure.

The proposed pathway is visualized below.

Stage 1: Cyclization by Lindenane Synthase

The commitment step in lindenane biosynthesis is the cyclization of the linear FPP precursor into the characteristic bicyclic lindenane carbon skeleton. This complex rearrangement is catalyzed by a specialized sesquiterpene synthase, tentatively named Lindenane Synthase.[1][2] These enzymes are typically Class I terpene synthases, which contain conserved aspartate-rich motifs (DDxxD) that coordinate magnesium ions (Mg²⁺) to facilitate the ionization of the diphosphate group from FPP, initiating the cyclization cascade.[3]

Stage 2: Oxidative Tailoring by Cytochrome P450s

Following the formation of the initial hydrocarbon scaffold, a series of oxidative modifications are required to produce the diverse array of lindenane monomers found in nature. These reactions, primarily hydroxylations, are catalyzed by Cytochrome P450-dependent monooxygenases (CYPs).[4][5] These enzymes are heme-thiolate proteins that utilize NADPH as a reductant to activate molecular oxygen, enabling the regio- and stereospecific functionalization of the terpene backbone. Multiple, distinct CYPs are likely involved in generating the specific oxidation patterns required for the monomers that ultimately form this compound.

Stage 3: Dimerization

This compound is a dimer. The final step in its biosynthesis is proposed to be a [4+2] cycloaddition (Diels-Alder) reaction between two appropriately functionalized lindenane monomers.[6][7] This reaction could be spontaneous or catalyzed by a dedicated enzyme (a Diels-Alderase). The biomimetic synthesis of related compounds supports the feasibility of this chemical transformation.[6][8]

Pathway Regulation by Jasmonates

The biosynthesis of many plant secondary metabolites, including terpenoids, is often induced as a defense response to environmental stress, such as herbivory or pathogen attack. Jasmonic acid (JA) and its derivatives (jasmonates) are key signaling hormones in these defense pathways.[9][10] It is highly probable that the genes encoding the biosynthetic enzymes for this compound (e.g., Lindenane Synthase, CYPs) are transcriptionally upregulated upon jasmonate signaling.[11]

Quantitative Data (Illustrative)

Specific kinetic data for the enzymes in the this compound pathway are not yet available. The following table provides representative data for a well-characterized plant sesquiterpene synthase (Amorpha-4,11-diene synthase) and a plant P450 (Amorpha-4,11-diene C12-hydroxylase) from the artemisinin pathway to serve as an illustrative example of typical enzyme performance.

| Enzyme | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| Terpene Synthase (Illustrative) | Farnesyl Diphosphate | 1.5 | 0.07 | 4.7 x 10⁴ | Typical values |

| Cytochrome P450 (Illustrative) | Amorpha-4,11-diene | 1.1 | 0.4 | 3.6 x 10⁵ | Typical values |

Experimental Protocols

The discovery and validation of the this compound biosynthetic pathway requires a multi-step experimental approach.

Protocol 1: Identification of Candidate Biosynthetic Genes

This protocol outlines a workflow for identifying candidate genes using a transcriptomics approach, leveraging jasmonate-induced expression.

Methodology:

-

Plant Treatment: Grow Chloranthus japonicus plants under controlled conditions. Treat one cohort with a Methyl Jasmonate (MeJA) solution (e.g., 100 µM MeJA) and a control cohort with a mock solution.

-

Time-Course Harvest: Harvest leaf tissue from both cohorts at multiple time points post-treatment (e.g., 0, 6, 12, 24, 48 hours). Immediately flash-freeze tissue in liquid nitrogen.

-

RNA Extraction and Sequencing: Extract total RNA from all samples using a suitable plant RNA extraction kit. Assess RNA quality and submit high-quality samples for library preparation and Illumina sequencing (RNA-Seq).

-

Bioinformatic Analysis:

-

Perform quality control on raw sequencing reads.

-

Align reads to a reference genome or assemble a de novo transcriptome.

-

Quantify gene expression levels (e.g., TPM or FPKM).

-

Identify differentially expressed genes (DEGs) between MeJA-treated and control samples using statistical packages like DESeq2 or edgeR.

-

-

Candidate Selection: Filter the list of upregulated DEGs for genes annotated as "terpene synthase" or "cytochrome P450". Prioritize candidates with the highest fold-change and expression levels.

Protocol 2: In Vitro Characterization of a Candidate Terpene Synthase

This protocol describes how to validate the function of a candidate Lindenane Synthase gene.

Methodology:

-

Gene Cloning and Expression:

-

Synthesize the coding sequence of the candidate TPS gene, codon-optimized for expression in E. coli.

-

Clone the gene into a suitable expression vector (e.g., pET28a) containing an N-terminal affinity tag (e.g., 6xHis).

-

Transform the plasmid into an expression strain of E. coli (e.g., BL21(DE3)).

-

-

Protein Expression and Purification:

-

Grow a large-scale culture of the transformed E. coli at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression with IPTG (Isopropyl β-D-1-thiogalactopyranoside) and continue incubation at a lower temperature (e.g., 18°C) overnight.

-

Harvest cells by centrifugation, lyse them via sonication, and clarify the lysate by centrifugation.

-

Purify the recombinant protein from the supernatant using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin column.

-

Elute the protein and desalt it into an appropriate assay buffer.

-

-

Enzyme Assay:

-

Prepare an assay mixture in a glass vial containing assay buffer (e.g., 50 mM HEPES pH 7.2, 10 mM MgCl₂, 10% glycerol).

-

Add the purified enzyme (e.g., 5-10 µg).

-

Initiate the reaction by adding the substrate, Farnesyl Diphosphate (FPP, e.g., 50 µM).

-

Overlay the aqueous reaction with a layer of an organic solvent (e.g., hexane or dodecane) to trap volatile terpene products.

-

Incubate the reaction at 30°C for 1-2 hours.

-

-

Product Identification:

-

Vortex the vial to extract the products into the organic layer.

-

Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Compare the mass spectrum of the resulting product peak(s) with known spectra of lindenane-type sesquiterpenes or determine its structure through NMR if it is a novel compound. A successful assay will show the conversion of FPP to one or more terpene products.

-

Conclusion and Future Directions

The biosynthesis of this compound is a compelling example of the chemical ingenuity of plants. While the pathway outlined here is based on strong biochemical precedent, its definitive confirmation requires the identification and characterization of the specific Lindenane Synthase(s) and Cytochrome P450s from Chloranthus. The experimental workflows provided in this guide offer a clear roadmap for these research efforts. Successful elucidation of this pathway will not only deepen our understanding of plant specialized metabolism but also open avenues for the heterologous production of this compound and related medicinal compounds through synthetic biology and metabolic engineering.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Multi-Substrate Terpene Synthases: Their Occurrence and Physiological Significance [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Enzymatic oxidations in the biosynthesis of complex alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reconstitution of the costunolide biosynthetic pathway in yeast and Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Total syntheses of shizukaols A and E - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Total Syntheses of Sarcandrolide J and Shizukaol D: Lindenane Sesquiterpenoid [4+2] Dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany - PMC [pmc.ncbi.nlm.nih.gov]

- 10. On the initiation of jasmonate biosynthesis in wounded leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Shizukanolide C: A Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Shizukanolide C, a sesquiterpene lactone belonging to the lindenanolide subgroup, is a natural product isolated from plants of the Chloranthus genus. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its spectroscopic data and a foundational experimental protocol for its isolation.

Core Physicochemical Properties

This compound is characterized by the molecular formula C15H18O3 and a molecular weight of 246.3 g/mol . Its unique tricyclic structure forms the basis of its chemical identity and potential biological activity.

| Property | Value | Reference |

| Molecular Formula | C15H18O3 | |

| Molecular Weight | 246.3 g/mol | |

| CAS Number | 78749-47-0 |

At present, specific quantitative data for the melting point and optical rotation of this compound are not extensively reported in readily available literature.

Spectroscopic Data

The structural elucidation of this compound has been primarily determined through nuclear magnetic resonance (NMR) spectroscopy.

Carbon-13 NMR (¹³C-NMR) Spectroscopy

The ¹³C-NMR spectrum of this compound provides a detailed fingerprint of its carbon skeleton. The chemical shifts, as reported in a comparative study of lindenanolides, are presented below. These values are instrumental in confirming the presence and chemical environment of each carbon atom within the molecule.

| Carbon Atom | Chemical Shift (δ) in ppm |

| 1 | 38.2 (d) |

| 2 | 26.9 (t) |

| 3 | 33.1 (d) |

| 4 | 76.9 (d) |

| 5 | 53.0 (d) |

| 6 | 32.7 (t) |

| 7 | 134.7 (s) |

| 8 | 131.7 (s) |

| 9 | 80.8 (d) |

| 10 | 45.4 (s) |

| 11 | 170.5 (s) |

| 12 | 171.0 (s) |

| 13 | 8.6 (q) |

| 14 | 16.3 (q) |

| 15 | 21.3 (q) |

Data obtained from a study by Kawabata J, and Mizutani J. (1989).

Detailed ¹H-NMR, infrared (IR), and mass spectrometry (MS) data for this compound are not as readily available in the surveyed literature. Further investigation into the primary isolation literature is required to obtain these specific spectral details.

Experimental Protocols

Isolation of Shizukanolides from Chloranthus spp.

The following is a generalized workflow for the isolation of shizukanolides, including this compound, from plant material. This protocol is based on methodologies reported for the isolation of related compounds from the Chloranthus genus.

Caption: Generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

While many compounds isolated from Chloranthus species have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects, specific studies detailing the biological activity and associated signaling pathways of this compound are limited in the currently reviewed literature. The structural similarities of this compound to other bioactive lindenanolides suggest that it may possess interesting pharmacological properties, warranting further investigation.

For instance, Shizukaol D, a related compound isolated from Chloranthus japonicus, has been shown to inhibit AMPK-dependent lipid content in hepatic cells by inducing mitochondrial dysfunction. This provides a potential avenue for research into the metabolic effects of other shizukanolides like this compound.

Caption: Relationship between Shizukanolides, their source, and research needs.

This technical guide serves as a foundational resource on the physical and chemical properties of this compound. The provided data, particularly the ¹³C-NMR spectrum, offers a key reference for the identification and characterization of this compound. Further research is necessary to fully elucidate its complete physicochemical profile and to explore its potential therapeutic applications.

Spectroscopic and Structural Elucidation of Shizukanolide C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Shizukanolide C, a sesquiterpene lactone of the lindenanolide type. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound is a naturally occurring sesquiterpenoid isolated from Chloranthus japonicus. Sesquiterpene lactones are a diverse group of secondary metabolites known for their wide range of biological activities. While this compound itself has shown limited antimicrobial activity, its structural analogs have demonstrated notable antifungal and neuroprotective properties, making the lindenanolide scaffold a subject of interest for further investigation and potential therapeutic development. This document summarizes the key spectroscopic data that defines the chemical structure of this compound and outlines the experimental methodologies for its isolation and characterization.

Spectroscopic Data

The structural elucidation of this compound has been achieved through a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) has established the molecular formula of this compound.

| Parameter | Value |

| Molecular Formula | C₁₅H₁₈O₂[1] |

| Exact Mass (M⁺) | m/z 230.1308[1] |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals characteristic absorption bands indicative of its functional groups.

| Wavenumber (cm⁻¹) | Interpretation |

| 1760, 1739 | Carbonyl (C=O) stretching of a γ-lactone[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy provides detailed information about the proton environment in the molecule.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 2.38 | m | |

| H-2 | 1.55 | m | |

| H-3 | 0.85 | m | |

| H-4 | 1.95 | m | |

| H-5 | 2.27 | ddd | 13.0, 12.0, 5.0 |

| H-6α | 2.27 | m | |

| H-6β | 2.45 | ddq | 19.0, 6.0, 1.5 |

| H-9 | 5.01 | s | |

| H-13 | 1.83 | t | 1.5 |

| H-14 | 0.73 | s | |

| H-15a | 4.10 | d | 11.0 |

| H-15b | 4.17 | d | 11.0 |

Note: ¹³C-NMR data for this compound is not fully available in the reviewed literature. Further research is required to obtain a complete carbon skeleton assignment.

Experimental Protocols

The following sections detail the general procedures for the isolation and spectroscopic analysis of this compound, based on the methodologies reported for sesquiterpenoids isolated from Chloranthus japonicus.

Isolation of this compound

The isolation of this compound from the aerial parts and roots of Chloranthus japonicus involves solvent extraction followed by chromatographic separation.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.

Mass Spectrometry (MS): High-resolution mass spectra are acquired using an electron ionization (EI) source. The data provides the exact mass of the molecular ion, which is crucial for determining the molecular formula.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be prepared as a KBr pellet or as a thin film. The resulting spectrum shows the absorption of infrared radiation at different wavenumbers, corresponding to the vibrational frequencies of the molecule's functional groups.

Biological Activity and Signaling Pathways

Direct biological studies on this compound are limited, with initial screenings showing minimal antimicrobial activity. However, structurally related lindenanolide sesquiterpenes have demonstrated noteworthy biological effects, suggesting potential avenues for future research on this compound and its derivatives.

Antifungal Activity of Related Sesquiterpene Lactones

Dehydro-shizukanolide, a closely related analog of this compound, has been reported to exhibit moderate antifungal activity. The proposed mechanism for many sesquiterpene lactones involves the alkylation of biological macromolecules, which can disrupt cellular processes in fungi.

Disclaimer: The signaling pathway depicted above is a generalized mechanism for the antifungal activity of sesquiterpene lactones and has not been specifically demonstrated for this compound.

Conclusion

This technical guide provides a consolidated resource of the available spectroscopic data for this compound. While the ¹H-NMR, IR, and MS data have been established, a complete ¹³C-NMR dataset remains a gap in the current literature. The limited reported biological activity of this compound, contrasted with the activities of its analogs, suggests that further investigation into its pharmacological potential and that of its derivatives is warranted. The experimental protocols outlined here provide a foundation for researchers to conduct further studies on this and related natural products.

References

An In-depth Examination of the Chemistry, Biological Activity, and Therapeutic Potential of a Promising Class of Sesquiterpenoids

This technical guide provides a comprehensive overview of shizukanolide C, its derivatives, and related natural compounds, primarily belonging to the lindenane class of sesquiterpenoids. Aimed at researchers, scientists, and drug development professionals, this document delves into the chemical synthesis, biological activities, and underlying mechanisms of action of these complex natural products. The information is presented through detailed data tables, experimental protocols, and visual diagrams of key signaling pathways to facilitate further research and development in this area.

Core Structures and Chemical Diversity

This compound is a sesquiterpenoid lactone characterized by a unique and complex polycyclic core. It belongs to the lindenane class of sesquiterpenoids, which are predominantly isolated from plants of the Chloranthaceae family, such as Chloranthus japonicus and Sarcandra glabra. The chemical diversity within this class is vast, with numerous derivatives arising from variations in oxidation patterns, substitutions, and stereochemistry. Related compounds include other shizukanolides (e.g., D, E, F, and H), chloranthalactones, and sarcandralactones. Many of these compounds exist as dimers, further increasing their structural complexity and biological activity.

Biological Activities and Therapeutic Potential

This compound derivatives and related lindenane sesquiterpenoids have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery and development. The primary activities reported in the literature include anti-inflammatory, cytotoxic, neuroprotective, and antifungal effects.

Data Presentation of Biological Activities

The following tables summarize the quantitative data on the biological activities of this compound derivatives and related compounds.

Table 1: Anti-inflammatory Activity of Shizukanolide Derivatives and Related Compounds

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Shizukaol D | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 8.13 ± 0.37 | [1] |

| Sarcandrolide E | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 24.06 ± 0.60 | [1] |

| Chloranholide (unspecified) | Nitric Oxide (NO) Production Inhibition | BV-2 Microglia | 3.18 - 11.46 | [2] |

| Rearranged Lindenane Trimer 1 | Nitric Oxide (NO) Production Inhibition | Not Specified | 2.90 | [3][4] |

| Rearranged Lindenane Trimer 2 | Nitric Oxide (NO) Production Inhibition | Not Specified | 22.80 | [3][4] |

| Chlotrichene C | IL-1β Production Inhibition | THP-1 Cells | 1 - 15 | [1] |

| Chlotrichene D | IL-1β Production Inhibition | THP-1 Cells | 1 - 15 | [1] |

Table 2: Cytotoxic Activity of Shizukanolide Derivatives and Related Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

| Chlorahololide D | MCF-7 (Breast Cancer) | 6.7 | [5] |

| Chlorahololide D | HepG2 (Liver Cancer) | 13.7 | [5] |

| Chlorahololide D | HeLa (Cervical Cancer) | 32.2 | [5] |

Table 3: Neuroprotective Activity of Shizukanolide Derivatives

| Compound | Assay | Cell Line | EC50 (µM) | Reference |

| Shizukanolide H | Glutamate-induced neuronal cell death | PC-12 | 3.3 | [6] |

Table 4: Antifungal Activity of Shizukanolide Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| Dehydro-shizukanolide | Not Specified | Moderate Activity | [7] |

Signaling Pathways

Lindenane-type sesquiterpene dimers have been shown to exert their anti-inflammatory effects by modulating key signaling pathways. One of the primary mechanisms identified is the inhibition of the Toll-like receptor (TLR) signaling pathway, which plays a crucial role in the innate immune response and inflammation.

Caption: Toll-like Receptor 4 (TLR4) Signaling Pathway and Inhibition by Shizukanolide Derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the isolation, synthesis, and biological evaluation of this compound and its derivatives.

Isolation of this compound from Chloranthus japonicus

A detailed protocol for the isolation of this compound is crucial for obtaining the natural product for further studies. While a specific step-by-step protocol for this compound was not available in the immediate search results, a general procedure for isolating sesquiterpenoids from Chloranthus species can be outlined as follows:

Experimental Workflow for Isolation

Caption: General workflow for the isolation of this compound.

-

Plant Material and Extraction: Dried and powdered aerial parts of Chloranthus japonicus are extracted exhaustively with a suitable organic solvent such as ethanol or methanol at room temperature.

-

Concentration and Partitioning: The resulting extract is concentrated under reduced pressure to yield a crude residue. This residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Chromatographic Separation: The ethyl acetate fraction, which is typically rich in sesquiterpenoids, is subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the components.

-

Purification: Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., methanol-water or acetonitrile-water gradient).

-

Structure Elucidation: The structure of the isolated pure compound is determined by spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).

Total Synthesis of this compound

Retrosynthetic Analysis Logic

References

- 1. researchgate.net [researchgate.net]

- 2. Lindenane sesquiterpenoid dimers from Chloranthus holostegius with anti-neuroinflammatory activities in BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rearranged Lindenane Sesquiterpenoid Trimers from Chloranthus fortunei: Target Discovery and Biomimetic Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chlorahololide D, a Lindenane-Type Sesquiterpenoid Dimer from Chloranthus holostegius Suppressing Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Shizukanolide | TargetMol [targetmol.com]

Shizukanolide C: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of a Bioactive Sesquiterpenoid from Traditional Chinese Medicine

Introduction

Shizukanolide C is a dimeric lindenane-type sesquiterpenoid that has garnered interest within the scientific community for its potential therapeutic applications. Isolated from plants of the Chloranthus genus, which have a history of use in Traditional Chinese Medicine (TCM) for treating inflammatory conditions, this compound has demonstrated notable anti-neuroinflammatory properties. This technical guide provides a comprehensive overview of this compound, including its origins in TCM, pharmacological activity, and detailed experimental protocols for its study, aimed at researchers, scientists, and professionals in drug development.

This compound in Traditional Chinese Medicine

Plants of the Chloranthus genus, the natural source of this compound, have been utilized for centuries in Traditional Chinese Medicine. These herbs are typically employed to alleviate conditions associated with inflammation, such as arthritis and rheumatism. The traditional application of these plants for inflammatory ailments provides a historical and ethnobotanical basis for the investigation of their bioactive constituents, including this compound, for modern therapeutic purposes, particularly in the context of neuroinflammation and related neurological disorders.

Pharmacological Activity and Mechanism of Action

The primary pharmacological activity of this compound that has been characterized is its potent anti-neuroinflammatory effect. Research has shown that this compound can significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator in the brain, in lipopolysaccharide (LPS)-stimulated microglial cells.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are believed to be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli such as LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of NO. This compound is hypothesized to interfere with this cascade, potentially by inhibiting the phosphorylation of IKK or the degradation of IκBα, thereby preventing the nuclear translocation of p65 and suppressing the expression of inflammatory mediators.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the anti-neuroinflammatory activity of this compound.

| Parameter | Cell Line | Stimulant | Value |

| IC50 (NO Inhibition) | BV-2 | LPS | 8.04 µM |

| Optimal LPS Concentration | BV-2 | - | 1 µg/mL |

| Cell Seeding Density | BV-2 | - | 2.5 x 10^4 cells/well |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's anti-neuroinflammatory effects.

Isolation of this compound

This compound is isolated from the roots of Chloranthus species, such as C. serratus. The general procedure involves:

-

Extraction: The air-dried and powdered roots are extracted with ether at room temperature.

-

Fractionation: The resulting crude extract is subjected to column chromatography on Florisil or silica gel.

-

Purification: Elution with a gradient of solvents (e.g., pentane-ether) is performed to separate different fractions. Fractions containing shizukanolides are further purified using preparative thin-layer chromatography (TLC) on silica gel to yield pure this compound.

Cell Culture and Treatment

Murine microglial BV-2 cells are a standard model for studying neuroinflammation.

-

Cell Culture: BV-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in 96-well plates at a density of 2.5 x 10^4 cells/well and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Sample Collection: After the 24-hour incubation period, 50 µL of the cell culture supernatant is collected from each well.

-

Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Reaction: 50 µL of the Griess reagent is added to each 50 µL of supernatant in a new 96-well plate.

-

Incubation and Measurement: The plate is incubated at room temperature for 10 minutes in the dark. The absorbance is then measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite.

Western Blot Analysis for NF-κB Activation

This technique is used to assess the levels of key proteins in the NF-κB signaling pathway.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-p65, total p65, and β-actin.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway of this compound's Anti-inflammatory Action

Caption: Proposed mechanism of this compound's anti-neuroinflammatory action via inhibition of the NF-κB pathway.

Experimental Workflow for Assessing Anti-Neuroinflammatory Activity

Caption: Workflow for evaluating the anti-neuroinflammatory effects of this compound in BV-2 microglial cells.

Methodological & Application

Total Synthesis of Shizukanolide C and its Analogues: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis of Shizukanolide C, a member of the lindenane-type sesquiterpenoid family of natural products. These compounds, isolated from plants of the Chloranthaceae family, exhibit a range of interesting biological activities. The synthetic strategy outlined below is based on a unified approach developed by Chen and Liu, which allows for the divergent synthesis of several lindenane dimers.[1][2] This methodology highlights a biomimetic, base-mediated thermal [4+2] cycloaddition as the key step for constructing the complex molecular architecture of these molecules.[1][2]

Synthetic Strategy Overview

The total synthesis of this compound is achieved through a convergent strategy, involving the independent synthesis of a diene precursor and a dienophile, followed by a key Diels-Alder reaction to assemble the core structure. Subsequent functional group manipulations then afford the final natural product.

Caption: Overall synthetic strategy for this compound.

Key Experimental Protocols

The following protocols detail the key steps in the total synthesis of this compound.

Protocol 1: Synthesis of the Diene Precursor

The synthesis of the furyl diene precursor commences from the readily available starting material, verbenone.[2] The multi-step sequence involves the introduction of a furan moiety and subsequent functionalization to prepare the substrate for the key cycloaddition reaction.

Table 1: Reagents and Conditions for Diene Precursor Synthesis (Selected Steps)

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | Intermediate A | 1. PhSeCl, py, CH2Cl2, -78 °C to rt; 2. NaIO4, THF/H2O, rt | Intermediate B | 83 |

| 2 | Intermediate B | 1. Ac2O, p-TsOH, rt; 2. NaBH4, CeCl3·7H2O, MeOH, -20 °C; 3. MOMCl, DIPEA, CH2Cl2, rt | Diene Precursor | - |

Detailed Procedure (Step 1):

-

To a solution of Intermediate A in CH2Cl2 at -78 °C under an inert atmosphere, add pyridine followed by a solution of phenylselenyl chloride in CH2Cl2.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

Add a solution of sodium periodate in a mixture of THF and water.

-

Stir the mixture vigorously at room temperature for the specified time.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Intermediate B.

Protocol 2: The Key [4+2] Cycloaddition

The cornerstone of this synthetic strategy is the base-mediated thermal [4+2] cycloaddition between the in situ generated furyl diene and the dienophile.

Caption: The key [4+2] cycloaddition step.

Table 2: Reagents and Conditions for the [4+2] Cycloaddition

| Diene Precursor | Dienophile | Reagents and Conditions | Product | Yield (%) |

| Compound 25 | Compound 36 | Base (e.g., pyridine), Toluene, 170 °C | Shizukaol C | 83 |

Detailed Procedure:

-

To a solution of the diene precursor and the dienophile in toluene, add the specified base (e.g., pyridine).

-

Heat the reaction mixture in a sealed tube at 170 °C for the indicated time.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired cycloadduct, Shizukaol C.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of this compound and related analogues as reported by Chen and Liu.

Table 3: Summary of Reaction Yields

| Reaction | Product | Yield (%) |

| Selenylation/Oxidation | Intermediate 24 | 83 |

| [4+2] Cycloaddition | Shizukaol C | 83 |

| [4+2] Cycloaddition | Shizukaol I | - |

| [4+2] Cycloaddition | Sarcandrolide J | - |

| [4+2] Cycloaddition | Shizukaol D | - |

| [4+2] Cycloaddition | Sarglabolide I | - |

| [4+2] Cycloaddition | Multistalide B | - |

| [4+2] Cycloaddition | Chlorajaponilide C | - |

| [4+2] Cycloaddition | Shizukaol A | - |

Note: Yields for some analogues were not explicitly provided in the main text of the primary reference.

Biological Activity and Potential Applications

Lindenane-type sesquiterpenoids have been reported to possess a variety of biological activities, including anti-inflammatory and cytotoxic effects.[3][4] For instance, certain analogues have shown inhibitory activity against nitric oxide production in lipopolysaccharide-activated macrophages, suggesting potential for the development of anti-inflammatory agents.[3] The unified synthetic strategy presented here provides access to a range of these complex natural products, paving the way for further investigation into their structure-activity relationships and therapeutic potential.[1][2]

Caption: Postulated mechanism of anti-inflammatory action.

Conclusion

The total synthesis of this compound has been successfully achieved through a robust and versatile synthetic strategy. The key biomimetic [4+2] cycloaddition allows for the efficient construction of the complex polycyclic core of the lindenane sesquiterpenoid family. The detailed protocols and data presented herein provide a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery who are interested in this class of natural products and their potential therapeutic applications.

References

Application Notes and Protocols for the Extraction and Purification of Shizukanolide C

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and representative protocols for the extraction and purification of Shizukanolide C from plant material. This compound, a sesquiterpenoid of the lindenane class, has been isolated from plants of the Chloranthus genus, with Chloranthus serratus being a notable source. The following protocols are based on established methods for the isolation of related shizukanolides and other sesquiterpene lactones.

Overview of the Extraction and Purification Strategy

The isolation of this compound from its plant source, typically the roots or aerial parts of Chloranthus species, involves a multi-step process. The general workflow begins with the extraction of the dried and powdered plant material using an organic solvent to obtain a crude extract. This is followed by a series of chromatographic purification steps to isolate the target compound.

Key Stages:

-

Extraction: Solid-liquid extraction to separate the desired compounds from the plant matrix.

-

Fractionation: Initial purification of the crude extract, often by column chromatography, to separate compounds based on polarity.

-

Fine Purification: Further purification of enriched fractions using techniques like preparative thin-layer chromatography (TLC) to achieve high purity of the final compound.

Experimental Protocols

The following are detailed, representative protocols for the extraction and purification of this compound.

Plant Material and Reagents

-

Plant Material: Dried and powdered roots or aerial parts of Chloranthus serratus.

-

Solvents: Diethyl ether (ether), n-hexane, ethyl acetate (EtOAc), methanol (MeOH), chloroform (CHCl₃), dichloromethane (CH₂Cl₂), all of analytical or HPLC grade.

-

Stationary Phases: Silica gel (for column chromatography, 70-230 mesh), Florisil (for column chromatography, 100-200 mesh), and pre-coated silica gel plates for preparative TLC (20x20 cm, 500 µm thickness).

Protocol 1: Extraction of Crude this compound

This protocol describes the initial extraction of this compound from the plant material.

-

Preparation: Weigh 500 g of dried and finely powdered Chloranthus serratus plant material.

-

Extraction:

-

Place the powdered material in a large glass container.

-

Add 2.5 L of diethyl ether and stir or shake for 24 hours at room temperature.

-

Filter the mixture through filter paper to separate the extract from the plant residue.

-

Repeat the extraction process on the plant residue two more times with fresh diethyl ether (2.5 L each time) to ensure exhaustive extraction.

-

-

Concentration:

-

Combine all the ether extracts.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

This will yield a dark, viscous crude extract.

-

Protocol 2: Purification by Column Chromatography

This protocol outlines the fractionation of the crude extract using silica gel and Florisil column chromatography.

-

Column Packing (Silica Gel):

-

Prepare a slurry of 150 g of silica gel in n-hexane.

-

Pour the slurry into a glass column (e.g., 5 cm diameter x 50 cm length) and allow it to pack uniformly.

-

Wash the packed column with n-hexane until the silica gel is well-settled.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of chloroform.

-

Adsorb this solution onto a small amount of silica gel (approx. 20 g) and dry it.

-

Carefully layer the dried, sample-adsorbed silica gel on top of the packed column.

-

-

Elution (Silica Gel):

-

Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.

-

Collect fractions of 50 mL each.

-

Monitor the fractions by analytical TLC using an n-hexane:ethyl acetate (7:3) solvent system. Visualize the spots under UV light (254 nm) or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).

-

Combine fractions containing compounds with similar Rf values to that expected for this compound.

-

-

Further Purification (Florisil):

-

The fractions enriched with this compound can be further purified using a Florisil column, following a similar procedure with a suitable solvent system (e.g., a gradient of dichloromethane and methanol).

-

Protocol 3: Final Purification by Preparative TLC

This protocol describes the final purification step to obtain high-purity this compound.

-

Sample Application:

-

Dissolve the enriched fraction from column chromatography in a small volume of chloroform.

-

Apply the solution as a narrow band onto the baseline of a preparative TLC plate.

-

-

Development:

-

Develop the plate in a chromatography tank saturated with a suitable mobile phase (e.g., n-hexane:ethyl acetate 6:4).

-

Allow the solvent front to travel up the plate until it is about 1-2 cm from the top.

-

-

Visualization and Isolation:

-

Remove the plate and dry it.

-

Visualize the separated bands under UV light.

-

Carefully scrape the silica gel band corresponding to this compound.

-

-

Elution:

-

Place the scraped silica gel in a small flask and add ethyl acetate to elute the compound.

-

Stir for 15-20 minutes and then filter to separate the silica gel.

-

Repeat the elution process two more times.

-

-

Final Concentration:

-

Combine the ethyl acetate eluates and evaporate the solvent under reduced pressure to obtain pure this compound.

-

Data Presentation

The following table summarizes representative quantitative data for the extraction and purification of this compound, based on typical yields for similar compounds.

| Parameter | Value | Notes |

| Starting Plant Material | 500 g | Dried and powdered Chloranthus serratus |

| Crude Extract Yield | ~25 g | Approximately 5% yield from the dry weight |

| Enriched Fraction Yield (after Column Chromatography) | ~1.5 g | Varies depending on the initial concentration |

| Final Yield of Pure this compound | ~150 mg | Approximately 0.03% yield from the dry weight |

| Purity (by HPLC) | >95% | After preparative TLC |

Visualizations

Experimental Workflow

Caption: Workflow for this compound extraction and purification.

Logic of Chromatographic Separation

Caption: Principle of chromatographic separation of this compound.

Application Note: Analysis of Shizukanolide C using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note details a comprehensive protocol for the identification and quantification of Shizukanolide C, a sesquiterpene lactone, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, extracted from Chloranthus japonicus, is noted for its potential antifungal activities.[1] The methodology presented here provides a robust framework for researchers, scientists, and drug development professionals engaged in the analysis of sesquiterpenoids and other natural products. This document outlines the complete workflow from sample preparation to data analysis, ensuring reliable and reproducible results.

Introduction

This compound is a member of the sesquiterpenoid class of natural products, which are known for their diverse biological activities. Accurate and sensitive analytical methods are crucial for the characterization and quantification of such compounds in complex matrices. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high-resolution separation and definitive identification based on mass spectra.[2][3] This protocol has been optimized for the analysis of this compound, taking into account its chemical properties.

Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C15H18O2 |

| Molecular Weight | 230.3 g/mol [1] |

| CAS Number | 70578-36-8[1] |

| Structure | Sesquiterpene lactone |

Experimental Protocol

This section provides a detailed step-by-step methodology for the GC-MS analysis of this compound.

2.1. Materials and Reagents

-

This compound standard (purity ≥95%)

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Anhydrous sodium sulfate

-

Helium (99.999% purity)

-

GC-MS vials with inserts

-

Microsyringes

2.2. Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with methanol.

-

Plant Material Extraction (if applicable):

-

Air-dry and grind the plant material (Chloranthus japonicus) to a fine powder.

-

Perform a Soxhlet extraction with dichloromethane for 8 hours.

-

Evaporate the solvent under reduced pressure to obtain a crude extract.

-

Redissolve a known amount of the crude extract in methanol for GC-MS analysis.

-

-

Purification (if necessary): For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering compounds.

2.3. GC-MS Instrumentation and Conditions

The analysis is performed on a gas chromatograph coupled to a mass spectrometer.

| GC Parameter | Condition |

| Column | TG-5MS fused silica capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-polymethylsiloxane column.[4][5] |

| Inlet Temperature | 280 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min.[4] |

| Oven Program | Initial temperature of 80 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, then ramp to 300 °C at 20 °C/min, and hold for 5 min. |

| Transfer Line Temp | 290 °C |

| MS Parameter | Condition |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV[4][5] |

| Ion Source Temp | 230 °C[5] |

| Quadrupole Temp | 150 °C[5] |

| Mass Range | m/z 40-500 |

| Scan Mode | Full Scan |

Data Analysis and Quantitative Results

Data acquisition and processing are performed using the instrument's software. The identification of this compound is based on the retention time and the fragmentation pattern in the mass spectrum compared to a reference standard. Quantification is achieved by constructing a calibration curve from the peak areas of the standard solutions.

Table of Expected Quantitative Data:

| Analyte | Retention Time (min) | Quantifying Ion (m/z) | Linear Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |

| This compound | ~18.5 | 230, 215, 187 | 1 - 100 | 0.3 | 1.0 |

Note: The retention time and quantifying ions are hypothetical and should be confirmed experimentally.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocol.

References

- 1. Shizukanolide | TargetMol [targetmol.com]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Structural Elucidation of Shizukanolide C using Nuclear Magnetic Resonance (NMR) Techniques

Abstract

Shizukanolide C is a sesquiterpenoid lactone isolated from plants of the Chloranthus genus, such as Chloranthus japonicus. These compounds, known as lindenanolides, possess a unique and complex tricyclic skeleton. This document provides detailed application notes and experimental protocols for the structural elucidation of this compound using a suite of modern Nuclear Magnetic Resonance (NMR) techniques. The protocols are intended for researchers, scientists, and professionals in drug development and natural product chemistry. We detail the application of 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, and NOESY) for the complete assignment of proton and carbon signals and the confirmation of the compound's intricate stereochemistry.